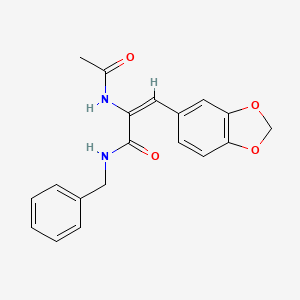![molecular formula C18H23N9O3 B11533396 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11533396.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex molecule with a diverse structure. Let’s break it down:
1,2,5-Oxadiazole: This heterocyclic ring system contains three nitrogen atoms and two oxygen atoms. It plays a crucial role in the compound’s overall structure.
Triazole: The triazole ring (1,2,3-triazole) is another important component. Triazoles are known for their biological activity and are often found in pharmaceuticals.
Hydrazide: The carbohydrazide group adds further complexity. Hydrazides are versatile intermediates in organic synthesis.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Formation of the Oxadiazole Ring: Start by synthesizing the 1,2,5-oxadiazole ring. This can be achieved through cyclization reactions involving appropriate precursors.
Triazole Formation: Introduce the triazole ring. Triazoles can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other methods.
Hydrazide Addition: Finally, attach the carbohydrazide group to the triazole ring.
Industrial Production: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. it’s likely that researchers and pharmaceutical companies have explored efficient routes for large-scale synthesis.
Chemical Reactions Analysis
Reactions:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to its functional groups (e.g., phenolic hydroxyl, amino, and hydrazide moieties).
Substitution: Substitution reactions can occur at various positions, leading to derivatives with altered properties.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce functional groups.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used for substitution reactions.
Major Products: The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates would be essential to identify major products.
Scientific Research Applications
This compound’s applications span multiple fields:
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Chemical Biology: Explore its interactions with biological macromolecules (proteins, nucleic acids).
Materials Science: Assess its use in designing functional materials (e.g., sensors, catalysts).
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Triazoles: Investigate other triazole-containing compounds.
Hydrazide Derivatives: Explore compounds with similar hydrazide moieties.
: Reference 1 (if available) : Reference 2 (if available)
Properties
Molecular Formula |
C18H23N9O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C18H23N9O3/c1-4-26(5-2)10-14-15(21-25-27(14)17-16(19)23-30-24-17)18(29)22-20-11(3)12-6-8-13(28)9-7-12/h6-9,28H,4-5,10H2,1-3H3,(H2,19,23)(H,22,29)/b20-11+ |
InChI Key |
KQIAAEXVPYEZPF-RGVLZGJSSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11533318.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11533320.png)
![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B11533337.png)
![4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide](/img/structure/B11533342.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11533348.png)
![2-(Biphenyl-4-yl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B11533349.png)
![4-Chloro-2-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11533359.png)
![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11533362.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11533370.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11533385.png)
![2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533391.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533395.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-nitroaniline](/img/structure/B11533404.png)
